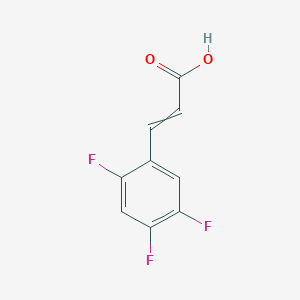

3-(2,4,5-trifluorophenyl)prop-2-enoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,4,5-trifluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O2/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h1-4H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFVQEUPEGKJFCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 2,4,5 Trifluorophenyl Prop 2 Enoic Acid

Olefination Reactions for Carbon-Carbon Double Bond Formation

Olefination reactions provide a direct and reliable route to the synthesis of α,β-unsaturated systems like 3-(2,4,5-trifluorophenyl)prop-2-enoic acid from carbonyl compounds. These methods build the alkene functionality by coupling a carbonyl component with a carbanionic species.

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for alkene synthesis. organic-chemistry.orgnih.gov The Wittig reaction employs a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. masterorganicchemistry.com In the context of synthesizing this compound, the process involves the reaction of 2,4,5-trifluorobenzaldehyde (B50696) with an ylide derived from an alkoxycarbonylmethyltriphenylphosphonium halide. The use of stabilized ylides, where the carbanion is stabilized by an adjacent ester group (alkoxycarbonyl), typically results in the formation of the (E)-alkene isomer with high selectivity. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes phosphonate (B1237965) carbanions, which are generated by deprotonating alkyl phosphonates. wikipedia.org These carbanions are generally more nucleophilic than the corresponding phosphonium ylides and offer significant advantages, including the formation of water-soluble phosphate (B84403) byproducts that are easily removed during workup. wikipedia.org For this synthesis, a trialkyl phosphonoacetate would be deprotonated with a suitable base (e.g., NaH, NaOMe) and then reacted with 2,4,5-trifluorobenzaldehyde. This method is highly regarded for its excellent stereoselectivity, predominantly yielding the (E)-isomer of the resulting α,β-unsaturated ester, which can then be hydrolyzed to the target carboxylic acid. wikipedia.orgorganic-chemistry.org

| Reaction | Key Reagents | Typical Product Stereochemistry | Key Advantage |

| Wittig Reaction | 2,4,5-Trifluorobenzaldehyde, Alkoxycarbonylmethyl-triphenylphosphonium ylide | (E)-alkene (with stabilized ylides) | Broad applicability |

| Horner-Wadsworth-Emmons | 2,4,5-Trifluorobenzaldehyde, Trialkyl phosphonoacetate, Base (e.g., NaH) | Predominantly (E)-alkene | High (E)-selectivity, easy byproduct removal |

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by dehydration to form a C=C bond. wikipedia.org This reaction is a fundamental tool for carbon-carbon bond formation and is typically catalyzed by weak bases like amines or their salts. jocpr.comaston.ac.uk To synthesize this compound, 2,4,5-trifluorobenzaldehyde is reacted with an active methylene compound such as malonic acid or its monoester derivatives. mdpi.comnih.gov

A particularly relevant variant is the Doebner modification, which employs malonic acid specifically, using pyridine (B92270) as both the catalyst and solvent. wikipedia.org In this modification, the initial condensation product undergoes spontaneous decarboxylation under the reaction conditions, directly yielding the desired α,β-unsaturated carboxylic acid. This one-pot process is efficient and avoids the need for a separate hydrolysis step that would be required if a malonic ester were used. The reaction offers a direct pathway to cinnamic acids from aromatic aldehydes. wikipedia.org

| Starting Materials | Catalyst/Solvent | Process | Final Product |

| 2,4,5-Trifluorobenzaldehyde, Malonic Acid | Piperidine/Pyridine | Condensation followed by in-situ decarboxylation (Doebner mod.) | This compound |

| 2,4,5-Trifluorobenzaldehyde, Diethyl Malonate | Weak Base (e.g., Piperidine) | Condensation followed by hydrolysis and decarboxylation | This compound |

Transition Metal-Catalyzed Coupling Reactions for Aryl-Alkenyl Linkage

Transition metal catalysis has revolutionized the formation of carbon-carbon bonds, providing powerful alternatives to classical methods. These reactions construct the aryl-alkenyl bond of the target molecule by coupling an aryl precursor with an alkene component.

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a premier method for synthesizing substituted alkenes. wikipedia.orgmdpi.com To produce this compound or its ester precursors, an aryl halide such as 1-bromo- or 1-iodo-2,4,5-trifluorobenzene is reacted with acrylic acid or an acrylate (B77674) ester (e.g., ethyl acrylate, tert-butyl acrylate). organic-chemistry.org The reaction typically employs a palladium(II) precatalyst like palladium(II) acetate (B1210297), often in the presence of a phosphine (B1218219) ligand (e.g., triphenylphosphine) and a base (e.g., triethylamine). wikipedia.orgthieme-connect.de The reaction generally exhibits high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene double bond, and high stereoselectivity, yielding the (E)-isomer. organic-chemistry.orgthieme-connect.de The use of aryl iodides often allows for milder reaction conditions compared to the corresponding bromides.

Cobalt-catalyzed cross-coupling reactions have emerged as a cost-effective and sustainable alternative to palladium-based systems. nih.govrsc.org These methods can be employed to form the required aryl-alkenyl bond. For instance, a cobalt-catalyzed coupling can be performed between an arylmetal reagent, derived from a 2,4,5-trifluorophenyl halide, and an alkenyl electrophile. organic-chemistry.org Alternatively, protocols have been developed for the coupling of aryl zinc pivalates with alkenyl acetates using a CoBr₂ catalyst. nih.govdntb.gov.ua A notable application is the synthesis of a related compound, (E)-(2,4,5-trifluorophenyl)but-2-enoic acid, via the cobalt-catalyzed coupling of 1-bromo-2,4,5-trifluorobenzene (B152817) with methyl 4-bromocrotonate, demonstrating the viability of this approach for creating similar structures. researchgate.net These methodologies highlight the growing potential of cobalt catalysis in complex organic synthesis.

Iron, being abundant, inexpensive, and environmentally benign, is an attractive metal for catalysis. Iron-catalyzed cross-coupling reactions provide a powerful means to form C(sp²)–C(sp²) bonds. researchgate.netnih.gov Methodologies typically involve the coupling of an organometallic reagent, such as an aryl Grignard or an organomanganese species, with an alkenyl halide. researchgate.netmdpi.com In a potential synthesis of the target molecule, an organometallic derivative of 2,4,5-trifluorobenzene could be prepared in situ and coupled with an appropriate three-carbon alkenyl halide or acetate, such as ethyl 3-bromoacrylate. mdpi.comrsc.org Mechanistic studies suggest the involvement of ate-iron(II) species in the catalytic cycle. mdpi.com While perhaps less developed than palladium catalysis for this specific transformation, iron-catalyzed methods represent a highly sustainable and economically advantageous frontier in cross-coupling chemistry. researchgate.net

| Catalyst Metal | Aryl Precursor | Alkene Precursor | Typical Reaction Type |

| Palladium | 2,4,5-Trifluoroiodobenzene | Acrylic acid / Acrylate ester | Heck Reaction |

| Cobalt | 1-Bromo-2,4,5-trifluorobenzene | Alkenyl acetate / Alkenyl halide | Cross-Coupling |

| Iron | Aryl Grignard / Arylmanganese | Alkenyl halide / Alkenyl acetate | Cross-Coupling |

Functional Group Transformations from Precursor Molecules

Functional group transformations are fundamental in organic synthesis, allowing for the conversion of one functional group into another. In the context of synthesizing this compound, these transformations are pivotal in the final steps of a synthetic sequence, converting a precursor molecule into the desired carboxylic acid.

The hydrolysis of esters is a classic and widely employed method for the synthesis of carboxylic acids. This transformation can be catalyzed by either acid or base. In the synthesis of analogues of this compound, the choice of hydrolysis conditions has been shown to be critical, not only for the efficiency of the reaction but also for controlling the regioselectivity of the final product.

A study on the synthesis of (E)-(2,4,5-trifluorophenyl)but-2-enoic acid, a close analogue, demonstrated the differential outcomes of acidic and basic hydrolysis of its methyl ester precursor. researchgate.net Acid-catalyzed hydrolysis using 3M hydrochloric acid (HCl) effectively converted the ester to the corresponding (E)-(2,4,5-trifluorophenyl)but-2-enoic acid in high yield. researchgate.net This method preserves the α,β-unsaturation at the C2-C3 position.

Conversely, when the hydrolysis was conducted under basic conditions using 3M sodium hydroxide (B78521) (NaOH), a regioisomeric product, (E)-(2,4,5-trifluorophenyl)but-3-enoic acid, was obtained in a high yield of 92%. researchgate.net This outcome indicates that under basic conditions, a competing reaction, specifically carbon-carbon double bond regio-isomerization, occurs alongside the hydrolysis. researchgate.net The base promotes the migration of the double bond from the α,β-position to the β,γ-position relative to the carbonyl group.

These findings highlight the importance of carefully selecting the hydrolysis reagent to achieve the desired constitutional isomer of the unsaturated carboxylic acid.

Table 1: Conditions for the Hydrolysis of a this compound Analogue Ester

| Reagent | Product | Yield | Reference |

|---|---|---|---|

| 3M HCl | (E)-(2,4,5-trifluorophenyl)but-2-enoic acid | High | researchgate.net |

Note: The table is based on an analogous but-2-enoic acid derivative.

Regio- and stereoselective rearrangements are powerful tools in organic synthesis for constructing complex molecules with precise control over the arrangement of atoms. In systems related to α,β-unsaturated acids and their derivatives, these rearrangements can be triggered by various reagents and conditions.

As observed in the base-catalyzed hydrolysis of the methyl ester of (E)-(2,4,5-trifluorophenyl)but-2-enoic acid, a regio-isomerization of the carbon-carbon double bond occurs. researchgate.net This type of rearrangement is a common feature in α,β-unsaturated carbonyl systems. The presence of an α-proton and a base can lead to the formation of an enolate intermediate, which can then be protonated at different positions, leading to a mixture of regioisomers. The thermodynamic stability of the resulting isomers often dictates the final product distribution. In the case mentioned, the β,γ-unsaturated isomer was the major product under basic conditions, suggesting it may be the thermodynamically favored product under these conditions. researchgate.net

While specific examples of stereoselective rearrangements directly leading to this compound are not extensively documented in the provided context, the principles of stereocontrol are fundamental in organic synthesis. For instance, the synthesis of α-sulfenylated α,β-unsaturated aldehydes from terminal alkynes demonstrates excellent chemo-, regio-, and stereoselectivity. rsc.org Such methodologies, although applied to different substrates, underscore the potential for developing highly selective rearrangements. The ability to control the E/Z geometry of the double bond is crucial, and this is often achieved through the careful selection of catalysts, reagents, and reaction conditions.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (E)-(2,4,5-trifluorophenyl)but-2-enoic acid |

| (E)-(2,4,5-trifluorophenyl)but-3-enoic acid |

| Methyl (E)-(2,4,5-trifluorophenyl)but-2-enoate |

Mechanistic Studies and Reaction Pathways of 3 2,4,5 Trifluorophenyl Prop 2 Enoic Acid

Reactivity of the α,β-Unsaturated Carboxylic Acid System

The electronic character of 3-(2,4,5-trifluorophenyl)prop-2-enoic acid is dominated by the electron-withdrawing nature of both the carboxylic acid group and the trifluorophenyl ring. This electronic pull significantly influences the reactivity of the conjugated π-system of the alkenyl and carbonyl groups.

Nucleophilic Addition Reactions to the Alkenyl Moiety

The α,β-unsaturated carbonyl structure of this compound is a classic Michael acceptor. The presence of the electron-withdrawing 2,4,5-trifluorophenyl ring, in conjunction with the carboxylic acid, renders the β-carbon of the alkenyl moiety highly electrophilic and susceptible to conjugate (1,4-) nucleophilic addition. uwindsor.carsc.orgwikipedia.org This is because the electronegative substituents delocalize electron density away from the β-carbon, activating the C=C double bond for attack. uwindsor.ca

The general mechanism involves the attack of a nucleophile on the β-carbon, which leads to the formation of a resonance-stabilized enolate intermediate. wikipedia.org Subsequent protonation at the α-carbon yields the saturated product. uwindsor.ca A variety of soft nucleophiles, such as amines, thiols, and certain carbon nucleophiles (e.g., Gilman reagents), preferentially undergo this type of conjugate addition. wikipedia.org The reaction with amines, for instance, typically yields β-amino acids rather than products of direct (1,2-) addition to the carbonyl group. wikipedia.org The reaction conditions, particularly the nature of the nucleophile and solvent, determine the outcome between direct and conjugate addition.

| Nucleophile | Reaction Type | General Product |

|---|---|---|

| Primary/Secondary Amines | Conjugate (Michael) Addition | β-Amino Acid Derivative |

| Thiols (e.g., R-SH) | Conjugate (Michael) Addition | β-Thioether Carboxylic Acid |

| Water (under specific conditions) | Conjugate Addition (often reversible) | β-Hydroxy Carboxylic Acid. uwindsor.cawikipedia.org |

| Organocuprates (Gilman Reagents) | Conjugate (Michael) Addition | β-Alkylated/Arylated Carboxylic Acid |

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a key site for transformations, most notably through esterification and amidation, to produce a variety of derivatives.

Esterification of this compound can be achieved through several standard methods, with Fischer-Speier esterification being a common approach. This acid-catalyzed reaction involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. nih.gov The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. nih.gov

Kinetic studies on the esterification of structurally similar compounds, like trans-cinnamic acid, have been performed using heterogeneous catalysts such as silica-supported Preyssler heteropolyacids. nih.govpsu.edu These studies often employ Langmuir-Hinshelwood-Hougen-Watson (LHHW) or Eley-Rideal (ER) models to describe the reaction kinetics. nih.govpsu.edu The electron-withdrawing trifluorophenyl group in this compound is expected to increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack by the alcohol compared to unsubstituted cinnamic acid under similar conditions.

| Parameter | Typical Condition/Value | Purpose/Effect |

|---|---|---|

| Catalyst | H₂SO₄, Preyssler Heteropolyacid | Protonates the carbonyl oxygen, activating the carbonyl carbon. |

| Temperature | 60 - 120 °C | Increases reaction rate; higher temperatures can favor hydrolysis. nih.gov |

| Alcohol/Acid Molar Ratio | >1 (e.g., 2:1 or higher) | Shifts equilibrium towards the product side. nih.gov |

| Reaction Time | 3 - 6 hours | Required to reach equilibrium or high conversion. nih.gov |

The formation of amides from this compound requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. This is typically accomplished using coupling reagents. A study on the synthesis of sitagliptin (B1680988) impurities involved the amidation of the closely related (E)-(2,4,5-trifluorophenyl)but-2-enoic acid. rsc.org Efficient amide bond formation was achieved using either oxalyl chloride ((COCl)₂) with triethylamine (B128534) (Et₃N) in tetrahydrofuran (B95107) (THF) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-methylmorpholine (NMM) and an additive like 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt). rsc.org

Catalytic methods for direct amidation are also of significant interest. Arylboronic acids, such as 3,4,5-trifluorophenylboronic acid, have been shown to be effective catalysts for the dehydrative condensation between carboxylic acids and amines. nih.gov These reactions often proceed under milder conditions than those requiring stoichiometric coupling agents, offering a more atom-economical route to the corresponding amides. youtube.com

Transformations of the 2,4,5-Trifluorophenyl Ring

The 2,4,5-trifluorophenyl ring is highly electron-deficient due to the strong inductive and mesomeric effects of the three fluorine atoms. This electronic character makes the ring resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic aromatic substitution (SNAr).

Directed Aromatic Functionalization Reactions

The primary pathway for functionalizing the 2,4,5-trifluorophenyl ring is through nucleophilic aromatic substitution (SNAr), where a nucleophile displaces one of the fluorine atoms. wikipedia.orgnih.gov The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups, such as the prop-2-enoic acid side chain, particularly when positioned ortho or para to the leaving group. libretexts.org In this compound, the alkenyl-carboxylic acid group at C-1 activates the fluorine atoms at C-2 and C-4 (ortho and para positions, respectively) towards nucleophilic attack.

The general mechanism involves a two-step addition-elimination process. youtube.com A nucleophile adds to the aromatic ring at a carbon bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate is delocalized onto the electron-withdrawing substituents. Subsequently, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring. wikipedia.org The relative reactivity of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. masterorganicchemistry.com This makes the fluorinated ring particularly reactive towards strong nucleophiles like alkoxides, thiolates, and amines under relatively mild conditions. The substitution will likely occur preferentially at the C-4 position due to the strong para-activating effect of the side chain and less steric hindrance compared to the C-2 position.

Another potential, though less common for such an electron-poor ring, is directed ortho-metalation (DoM). wikipedia.org This would involve deprotonation at the C-3 or C-6 position by a strong organolithium base, directed by a suitable group. While the carboxylic acid itself can act as a directing group, this typically requires protection first. rsc.org Given the high acidity of the C-H protons adjacent to fluorine atoms and the strong activation towards SNAr, nucleophilic substitution is the more probable transformation pathway.

Dimerization and Oligomerization Phenomena in Prop-2-enoic Acid Derivatives

The dimerization and oligomerization of prop-2-enoic acid derivatives, particularly cinnamic acids, are classic examples of topochemical reactions, where the reactivity of molecules in the solid state is dictated by the crystal packing. These reactions, typically initiated by ultraviolet (UV) light, lead to the formation of cyclobutane (B1203170) rings through a [2+2] cycloaddition mechanism. The specific stereochemistry of the resulting cyclobutane derivatives, such as truxillic and truxinic acids, is highly dependent on the arrangement of the monomer units in the crystal lattice. While specific studies on the dimerization of this compound are not extensively documented in publicly available literature, the principles governing the photoreactivity of related cinnamic acid derivatives provide a strong framework for understanding its potential behavior.

The photodimerization of cinnamic acids is a well-established process that predominantly occurs in the solid state. In solution, the primary photochemical process is typically E/Z (cis-trans) isomerization around the double bond. However, in a crystalline environment, the fixed proximity and orientation of neighboring molecules can facilitate a [2+2] cycloaddition between the alkene moieties of two adjacent molecules.

The outcome of these solid-state reactions is famously governed by Schmidt's topochemical principles, which correlate the crystal structure of the monomer with the structure of the dimer product. According to these principles, for a [2+2] photodimerization to occur, the reactive double bonds of adjacent molecules must be parallel and within a certain distance, typically less than 4.2 Å. The geometry of the resulting cyclobutane ring is a direct consequence of the head-to-head or head-to-tail arrangement of the monomer units in the crystal.

The presence of substituents on the phenyl ring of cinnamic acid can significantly influence the crystal packing and, consequently, the photochemical reactivity. Electron-withdrawing groups, such as the fluorine atoms in this compound, are known to affect intermolecular interactions, including hydrogen bonding and π-π stacking, which in turn dictate the topochemical outcome. Studies on various halogenated cinnamic acids have shown that the position and nature of the halogen substituent can lead to different crystal polymorphs with varying photoreactivity. For instance, the photodimerization of 2,4-dichloro-trans-cinnamic acid has been observed to follow first-order kinetics, leading to the corresponding β-truxinic acid derivative. nih.gov

While direct experimental data on the dimerization of this compound is scarce, the behavior of other fluorinated cinnamic acid derivatives offers valuable insights. For example, a systematic study on the photodimerization of fluorinated chalcones (1,3-diaryl-2-propen-1-ones), which share the α,β-unsaturated carbonyl system with cinnamic acids, revealed that the substitution pattern of fluorine atoms on the phenyl ring stereoselectively dictates the dimer structure. Specifically, 2,6-difluorochalcone (B6353320) and 2,3,4-trifluorochalcone were found to yield the β-truxinic dimer stereoselectively. This suggests that the electronic and steric effects of the fluorine substituents play a crucial role in directing the solid-state arrangement of the molecules.

In the absence of direct crystallographic data for this compound, we can infer its potential for dimerization based on these established principles. The three electron-withdrawing fluorine atoms on the phenyl ring would significantly alter the electronic distribution of the molecule, likely influencing the hydrogen bonding patterns of the carboxylic acid groups and the π-π stacking interactions between the phenyl rings. These interactions would determine the crystal packing and whether the arrangement is favorable for a [2+2] cycloaddition reaction.

It is also possible that under certain conditions, such as in concentrated solutions or in the melt, oligomerization or polymerization could compete with or succeed dimerization. The formation of longer polymer chains through repeated [2+2] cycloadditions is a known phenomenon for certain bifunctional monomers and is also governed by topochemical principles. The potential for this compound to undergo such reactions would similarly depend on its solid-state packing or aggregation behavior in other phases.

To control the outcome of such photoreactions, template-directed synthesis has emerged as a powerful strategy. researchgate.net By covalently attaching two cinnamic acid derivatives to a template molecule, their relative orientation can be pre-organized to favor a specific dimerization pathway, leading to high yields of a single diastereomer. This approach can also be used for heterodimerization, the reaction between two different cinnamic acid derivatives, which is otherwise challenging to achieve selectively. researchgate.net

Table 1: Photodimerization Products of Substituted Cinnamic Acid Derivatives

| Monomer | Dimer Product Type | Reference |

| α-trans-Cinnamic acid | α-Truxillic acid | mdpi.com |

| β-trans-Cinnamic acid | β-Truxinic acid | mdpi.com |

| 2,4-Dichloro-trans-cinnamic acid | β-Truxinic acid derivative | nih.gov |

| 2,6-Difluorochalcone | β-Truxinic dimer | |

| 2,3,4-Trifluorochalcone | β-Truxinic dimer |

Table 2: Influence of Substituents on Photodimerization of Cinnamic Acids in the Solid State

| Substituent | Position | Observed Reactivity | Inferred Influence |

| -Cl | 2,4 | Dimerization to β-truxinic acid derivative | Halogen bonding and electronic effects direct crystal packing for head-to-head dimerization. |

| -F | 2,6 (on chalcone) | Stereoselective formation of β-truxinic dimer | Strong electron-withdrawing fluorine atoms control molecular arrangement. |

| -F | 2,3,4 (on chalcone) | Stereoselective formation of β-truxinic dimer | Cumulative electronic and steric effects of multiple fluorine atoms favor a specific packing motif. |

| -F | 2,4,5 | Expected to influence crystal packing through altered intermolecular forces. | The combined inductive and mesomeric effects of the three fluorine atoms are anticipated to favor a packing arrangement conducive to photodimerization, potentially leading to a specific truxinic or truxillic acid derivative. |

Derivatization Chemistry and Analogues of 3 2,4,5 Trifluorophenyl Prop 2 Enoic Acid

Synthesis and Characterization of Alkyl and Aryl Esters

The synthesis of alkyl and aryl esters from 3-(2,4,5-trifluorophenyl)prop-2-enoic acid can be achieved through several standard esterification methods. These reactions involve the condensation of the carboxylic acid with an alcohol or a phenol.

Detailed Research Findings:

Common methods for synthesizing these esters include:

Fischer-Speier Esterification : This acid-catalyzed method involves refluxing the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.

Steglich Esterification : For more sensitive alcohols, particularly secondary and tertiary alcohols or phenols, Steglich esterification is a mild and effective alternative. This method uses a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com

Acyl Chloride Formation : A two-step approach involves first converting the carboxylic acid to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-(2,4,5-trifluorophenyl)propenoyl chloride is then reacted with the alcohol or phenol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. researchgate.net

Direct Synthesis using Triarylphosphites : A neutral method for synthesizing aryl esters involves the use of triarylphosphites and N-iodosuccinimide. researchgate.net This approach is suitable for a wide range of aromatic and aliphatic carboxylic acids.

The characterization of the resulting esters is typically performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity. mdpi.com

Interactive Data Table: Representative Esters of this compound

| Ester Name | Alcohol/Phenol Reactant | Structure |

| Methyl 3-(2,4,5-trifluorophenyl)prop-2-enoate | Methanol | F(C1=CC(F)=C(C=C1C=CC(=O)OC)F)F |

| Ethyl 3-(2,4,5-trifluorophenyl)prop-2-enoate | Ethanol | F(C1=CC(F)=C(C=C1C=CC(=O)OCC)F)F |

| Phenyl 3-(2,4,5-trifluorophenyl)prop-2-enoate | Phenol | F(C1=CC(F)=C(C=C1C=CC(=O)OC2=CC=CC=C2)F)F |

| 4-Nitrophenyl 3-(2,4,5-trifluorophenyl)prop-2-enoate | 4-Nitrophenol | F(C1=CC(F)=C(C=C1C=CC(=O)OC2=CC=C(N(=O)=O)C=C2)F)F |

Preparation of Amide and Hydrazide Derivatives

Amide and hydrazide derivatives are synthesized by reacting an activated form of this compound with an amine or hydrazine (B178648), respectively. These derivatives are important in various fields of chemical research.

Detailed Research Findings:

The primary methods for amide synthesis include:

Coupling Agent-Mediated Amidation : Similar to Steglich esterification, coupling agents like DCC, EDC, or others are widely used to facilitate the formation of the amide bond between the carboxylic acid and an amine under mild conditions. rsc.org This is often the preferred method for preparing sensitive amide products. researchgate.net

Reaction via Acyl Chlorides : The carboxylic acid can be converted to its acyl chloride, which then readily reacts with a primary or secondary amine to yield the corresponding amide. rsc.orgnih.gov This is a robust and high-yielding method.

Hydrazide Formation : To prepare the hydrazide, the activated carboxylic acid (e.g., the acyl chloride or an ester) is treated with hydrazine hydrate (B1144303) (N₂H₄·H₂O). Hydrazine derivatives are known to be versatile intermediates and possess diverse biological activities. researchgate.net

These reactions provide access to primary, secondary, and tertiary amides, depending on the amine used (ammonia, primary amine, or secondary amine).

Interactive Data Table: Representative Amide and Hydrazide Derivatives

| Derivative Name | Amine/Hydrazine Reactant | Structure |

| 3-(2,4,5-Trifluorophenyl)prop-2-enamide | Ammonia | F(C1=CC(F)=C(C=C1C=CC(=O)N)F)F |

| N-Phenyl-3-(2,4,5-trifluorophenyl)prop-2-enamide | Aniline | F(C1=CC(F)=C(C=C1C=CC(=O)NC2=CC=CC=C2)F)F |

| N,N-Diethyl-3-(2,4,5-trifluorophenyl)prop-2-enamide | Diethylamine | F(C1=CC(F)=C(C=C1C=CC(=O)N(CC)CC)F)F |

| 3-(2,4,5-Trifluorophenyl)prop-2-enohydrazide | Hydrazine | F(C1=CC(F)=C(C=C1C=CC(=O)NN)F)F |

Synthesis of Related Fluorinated Cinnamic Acid Analogues with Varied Fluorination Patterns

The synthesis of cinnamic acid analogues with different fluorination patterns on the aromatic ring allows for a systematic study of how fluorine substitution affects molecular properties. researchgate.net These analogues are typically prepared using classic condensation reactions.

Detailed Research Findings:

Standard synthetic routes to create these analogues include:

Knoevenagel Condensation : This reaction involves the condensation of a substituted benzaldehyde (B42025) (e.g., 2,4-difluorobenzaldehyde (B74705) or 3,4,5-trifluorobenzaldehyde) with malonic acid in the presence of a base like pyridine and a catalyst such as piperidine. researchgate.net Subsequent heating leads to decarboxylation, yielding the desired cinnamic acid derivative.

Perkin Reaction : The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the acid corresponding to the anhydride. For cinnamic acid synthesis, this would typically involve a substituted benzaldehyde and acetic anhydride.

These methods provide robust pathways to a wide array of fluorinated cinnamic acids, enabling the exploration of structure-activity relationships. The incorporation of fluorine is a common strategy in medicinal chemistry to modulate properties like metabolic stability and binding affinity. researchgate.net

Interactive Data Table: Examples of Fluorinated Cinnamic Acid Analogues

| Compound Name | Starting Benzaldehyde | Structure |

| 3-(2-Fluorophenyl)prop-2-enoic acid | 2-Fluorobenzaldehyde | FC1=CC=CC=C1C=CC(=O)O |

| 3-(4-Fluorophenyl)prop-2-enoic acid | 4-Fluorobenzaldehyde | FC1=CC=C(C=C1)C=CC(=O)O |

| 3-(2,4-Difluorophenyl)prop-2-enoic acid | 2,4-Difluorobenzaldehyde | F(C1=C(F)C=C(C=C1)C=CC(=O)O) |

| 3-(3,4,5-Trifluorophenyl)prop-2-enoic acid | 3,4,5-Trifluorobenzaldehyde | F(C1=CC(F)=C(C(F)=C1)C=CC(=O)O)F |

Cyclization Reactions Leading to Fused Heterocyclic Systems

The structure of this compound is a precursor for various intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems such as quinolones and coumarins. These reactions typically proceed via electrophilic aromatic substitution or related pathways.

Detailed Research Findings:

Synthesis of Quinolones : Cinnamic acid derivatives can react with amino-substituted compounds to form intermediates that undergo cyclization to produce quinolone scaffolds. For instance, reaction with 1-amino-7,8-dihydroxy-4-methylquinolin-2(1H)-one has been used to create hybrid molecules. nih.govresearchgate.net The electron-withdrawing nature of the fluorine atoms can influence the reactivity and regioselectivity of the cyclization step.

Synthesis of Coumarins : Coumarins can be synthesized from cinnamic acids through oxidative cyclization. rsc.orgrsc.orgrsc.org This often involves an intramolecular C-H activation and subsequent lactonization. Photocatalytic methods using catalysts like xanthone (B1684191) or riboflavin (B1680620) have been developed for this transformation. rsc.orgrsc.orgrsc.org The reaction proceeds by forming a C-O bond between the carboxylic acid and a C-H bond on the phenyl ring, which is activated for substitution.

Friedel-Crafts Cyclization : In the presence of strong acids or superacids like triflic acid (TfOH), cinnamic acids can undergo intramolecular Friedel-Crafts acylation to form indanone derivatives. researchgate.netresearchgate.net The electron-withdrawing fluorine atoms on the phenyl ring can direct the cyclization to specific positions or, in some cases, lead to alternative reaction pathways. researchgate.net

These cyclization strategies transform the linear cinnamic acid structure into more complex, rigid polycyclic systems.

Stereoselective Synthesis of Geometric Isomers (E/Z Isomers) and Enantiomeric Forms

Controlling the stereochemistry of the carbon-carbon double bond (E/Z isomerism) and the potential chirality of derivatives is a key aspect of modern organic synthesis.

Detailed Research Findings:

Geometric Isomers (E/Z) : Cinnamic acids typically exist as the more stable E-isomer. The synthesis of the less stable Z-isomer often requires specific strategies. Photocatalyzed E/Z isomerization is a common method, where irradiation in the presence of a photosensitizer can lead to a photostationary state containing a significant proportion of the Z-isomer. nih.gov Subsequent separation can yield the pure Z-isomer. The choice of reaction conditions in condensation reactions, such as solvent and temperature, can also influence the E/Z ratio of the product.

Enantiomeric Forms : While this compound itself is achiral, its derivatives can contain stereocenters. For example, reduction of the double bond or addition reactions across it can create one or more chiral centers. The enantioselective synthesis of such derivatives can be achieved using several approaches:

Chiral Catalysts : Asymmetric hydrogenation of the double bond using a chiral transition metal catalyst (e.g., based on Ruthenium-BINAP complexes) can produce enantiomerically enriched products.

Chiral Auxiliaries : Attaching a chiral auxiliary to the carboxylic acid can direct subsequent reactions to occur on a specific face of the molecule, thereby inducing diastereoselectivity. The auxiliary is then cleaved to yield the enantiomerically enriched product.

Enzymatic Resolution : Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.

These stereoselective methods are crucial for preparing specific stereoisomers for applications where stereochemistry is critical.

Advanced Spectroscopic and Structural Characterization of 3 2,4,5 Trifluorophenyl Prop 2 Enoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. For 3-(2,4,5-trifluorophenyl)prop-2-enoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for its complete characterization.

A ¹H NMR spectrum of this compound would reveal the chemical environment of all hydrogen atoms (protons) in the molecule.

Chemical Shifts (δ): The spectrum would be expected to show distinct signals for the protons on the aromatic ring, the vinylic protons of the propenoic acid moiety, and the acidic proton of the carboxylic acid group.

Aromatic Protons: The two protons on the trifluorophenyl ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). Their exact chemical shifts would be influenced by the electron-withdrawing effects of the three fluorine atoms.

Vinylic Protons: The two protons on the carbon-carbon double bond (–CH=CH–) would exhibit signals in the alkene region (typically δ 5.0-7.5 ppm). The proton closer to the carboxylic acid group (α-proton) would likely appear at a different shift than the proton adjacent to the aromatic ring (β-proton).

Carboxylic Acid Proton: The –COOH proton is typically a broad singlet that appears far downfield (δ 10-13 ppm), although its position can be highly variable and dependent on solvent and concentration. docbrown.info

Coupling Constants (J): Spin-spin coupling between adjacent, non-equivalent protons provides information on the connectivity.

The two vinylic protons would show coupling to each other. The magnitude of this coupling constant (³J) would indicate the stereochemistry of the double bond; a larger coupling constant (typically 11-18 Hz) is characteristic of a trans configuration, while a smaller value (6-15 Hz) indicates a cis configuration. charite.de

The aromatic protons would show coupling to each other and potentially long-range coupling to the fluorine atoms, resulting in complex splitting patterns.

A ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule. pearson.com For this compound, nine distinct carbon signals would be expected, assuming no accidental overlap.

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon would be the most deshielded, appearing in the δ 165-185 ppm range. spectrabase.com

Aromatic and Vinylic Carbons: The six carbons of the trifluorophenyl ring and the two vinylic carbons would resonate in the δ 110-150 ppm region. chemicalbook.com The carbons directly bonded to fluorine atoms would show characteristic splitting (C-F coupling) and their chemical shifts would be significantly affected by the high electronegativity of fluorine.

C-F Coupling: The magnitude of the one-bond (¹JCF) and multi-bond (ⁿJCF) coupling constants is a powerful tool for assigning the fluorinated carbons.

¹⁹F NMR is a highly sensitive technique used to probe the environment of fluorine atoms. wikipedia.org Given that ¹⁹F is a 100% naturally abundant spin-½ nucleus, it provides clear and informative spectra.

Chemical Shifts: The spectrum for this compound would show three distinct signals, one for each of the chemically non-equivalent fluorine atoms on the phenyl ring. The chemical shifts are very sensitive to the electronic environment, allowing for clear differentiation of the F-2, F-4, and F-5 positions.

F-F and F-H Coupling: The signals would be split into complex multiplets due to spin-spin coupling between the different fluorine nuclei (F-F coupling) and through-space or through-bond coupling to nearby protons (F-H coupling). Analysis of these coupling constants helps confirm the substitution pattern on the aromatic ring.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. It would show cross-peaks connecting the vinylic protons to each other and connecting the coupled protons on the aromatic ring, confirming their adjacency. nist.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link each vinylic and aromatic proton signal to its corresponding carbon signal. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for establishing the connectivity across quaternary (non-protonated) carbons. For instance, HMBC would show correlations from the vinylic protons to the carbons of the aromatic ring and to the carbonyl carbon, confirming the linkage of the propenoic acid chain to the phenyl ring. It would also help in assigning the quaternary carbons of the aromatic ring that are bonded to fluorine. mdpi.com

Vibrational Spectroscopy for Molecular Dynamics

An FT-IR spectrum of this compound would display absorption bands corresponding to the vibrations of its specific functional groups. dergipark.org.tr

O-H Stretch: A very broad absorption band would be expected in the range of 2500-3300 cm⁻¹ due to the stretching of the hydrogen-bonded O-H group in the carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid would appear around 1700-1725 cm⁻¹. Conjugation with the C=C double bond would likely shift this absorption to a slightly lower frequency.

C=C Stretches: Vibrations for the vinylic and aromatic C=C double bonds would be observed in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

C-F Stretches: Strong absorptions characteristic of carbon-fluorine bonds on an aromatic ring would be prominent in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

C-H Bends: Out-of-plane bending vibrations for the protons on the double bond and the aromatic ring would provide further structural information, often appearing in the 650-1000 cm⁻¹ region. nist.govnist.gov

Fourier Transform Raman (FT-Raman) Spectroscopic Studies for Vibrational Modes

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. When a sample is irradiated with a monochromatic laser, the inelastic scattering of photons, known as the Raman effect, provides a detailed fingerprint of the molecule's vibrational energy levels. For this compound, an FT-Raman spectrum would reveal characteristic peaks corresponding to the stretching and bending vibrations of its constituent functional groups.

Although a specific experimental FT-Raman spectrum for this compound is not publicly available in the searched literature, a hypothetical analysis would identify key vibrational bands. These would include the prominent C=C stretching mode of the propenoic acid backbone, typically found in the 1600-1650 cm⁻¹ region, and the C=O stretch of the carboxylic acid group around 1650-1700 cm⁻¹. scialert.net Vibrations associated with the trifluorophenyl ring, such as C-F stretching and aromatic ring modes, would also be present and provide diagnostic information. aps.org A detailed assignment of these modes would require comparison with theoretical calculations (e.g., using Density Functional Theory, DFT) or spectral data from closely related analogues. researchgate.net

Table 1: Expected FT-Raman Vibrational Modes for this compound This table is predictive, as experimental data was not found in the searched sources.

| Expected Wavenumber Range (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~3100 | C-H Stretch (Aromatic & Vinylic) |

| ~3000-2500 | O-H Stretch (Carboxylic Acid) |

| ~1700-1650 | C=O Stretch (Carboxylic Acid) |

| ~1650-1600 | C=C Stretch (Alkenyl) |

| ~1600-1450 | Aromatic C=C Ring Stretch |

| ~1300-1100 | C-F Stretch |

| ~1250 | C-O Stretch (Carboxylic Acid) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. crystallography.net Molecules with conjugated systems, like this compound, exhibit characteristic absorptions due to the promotion of electrons from lower energy molecular orbitals (MOs) to higher energy MOs. uzh.ch

The structure of this compound contains a phenyl ring conjugated with the propenoic acid moiety. This extended π-system is expected to give rise to strong π → π* transitions. uzh.ch While an experimental UV-Vis spectrum for this specific compound is not available in the reviewed literature, the maximum absorption wavelength (λmax) would likely fall in the 250-300 nm range, typical for substituted cinnamic acids. mdpi.com The presence of the trifluoro-substituted phenyl ring (a chromophore) and the carboxylic acid group can influence the exact position and intensity of the absorption maximum. units.it The electronic transition responsible for the primary absorption band would be the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), which are both expected to have π-character. cam.ac.uk

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. europa.eu It can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm), allowing for the unambiguous determination of its molecular formula. uni-saarland.de

For this compound, the molecular formula is C₉H₅F₃O₂. The theoretical exact mass for the neutral molecule is 202.02400 u. echemi.com In positive-ion mode ESI-HRMS, the protonated molecule [M+H]⁺ would be observed with a theoretical m/z of 203.03178. In negative-ion mode, the deprotonated molecule [M-H]⁻ would have a theoretical m/z of 201.01622.

While a detailed experimental fragmentation pattern was not found, the fragmentation of related substituted 3-phenylpropenoic acids under electron ionization (EI) often involves characteristic losses. nih.gov For this compound, potential fragmentation pathways could include the loss of water (H₂O), carbon monoxide (CO), and a carboxyl radical (•COOH) from the molecular ion.

Table 2: HRMS Data for this compound

| Species | Molecular Formula | Theoretical Exact Mass (u) |

|---|---|---|

| [M] | C₉H₅F₃O₂ | 202.02400 |

| [M+H]⁺ | C₉H₆F₃O₂⁺ | 203.03178 |

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. vulcanchem.com It provides precise information on bond lengths, bond angles, molecular conformation, and how molecules pack together in a crystal lattice.

Searches of the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD) did not yield a crystal structure for this compound. crystallography.netcam.ac.ukcrystallography.net Therefore, the following subsections describe the type of information that would be obtained from such an analysis.

An SCXRD analysis would reveal the precise conformation of this compound. This includes the planarity of the propenoic acid group and the dihedral angle between the phenyl ring and the C=C double bond. In similar structures, such as substituted phenylpropenoic acids, the molecule often adopts a nearly planar conformation to maximize π-conjugation. ugr.es A data table of all bond lengths (e.g., C-F, C=C, C=O, C-O) and bond angles would be generated, providing the definitive molecular geometry in the solid state.

The crystal packing analysis describes the arrangement of molecules within the unit cell and how they extend into a three-dimensional lattice. Carboxylic acids frequently form hydrogen-bonded dimers, where the carboxyl groups of two molecules interact. ugr.es These dimers can then assemble into more complex supramolecular structures like chains, sheets, or layers, influenced by other weaker intermolecular forces. The analysis would determine the crystal system (e.g., monoclinic, triclinic) and the space group, which defines the symmetry of the crystal lattice. mdpi.com

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-phenylpropenoic acids |

Computational Chemistry and Theoretical Modeling of 3 2,4,5 Trifluorophenyl Prop 2 Enoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intricate details of molecular structure and behavior. By solving approximations of the Schrödinger equation, DFT methods can accurately predict molecular geometries, vibrational spectra, and electronic properties, offering profound insights into the stability and reactivity of 3-(2,4,5-trifluorophenyl)prop-2-enoic acid.

Optimized Geometries and Energetic Stability of Conformers

The structural framework of a molecule is fundamental to its chemical behavior. For a flexible molecule like this compound, multiple conformations, or conformers, may exist due to the rotation around single bonds, such as the C-C bond linking the phenyl ring and the propenoic acid moiety.

Computational methods are used to perform a potential energy surface scan by systematically rotating these bonds to identify all possible conformers. Each identified conformer then undergoes geometry optimization, a process that calculates the lowest energy arrangement of atoms, corresponding to a stable structure. These calculations, often performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide precise bond lengths, bond angles, and dihedral angles for the most stable forms of the molecule.

Following optimization, the relative energies of these conformers are calculated to determine their thermodynamic stability. Generally, only conformers within a few kcal/mol of the global minimum (the most stable conformer) are significantly populated at room temperature mdpi.com. For substituted 3-phenylpropanoic acids, the conformation of the side chain (gauche or trans) is a key factor in its stability, which can be influenced by the electronic effects of substituents on the phenyl ring mdpi.com. The optimized geometric parameters for a related substituted propenoic acid are presented in Table 1 as an illustration of typical computational results.

Table 1: Representative Calculated Geometric Parameters for a Substituted Phenylpropenoic Acid Derivative. This table presents data for a similar molecule to illustrate the type of information obtained from geometry optimization.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-O | 1.36 Å |

| Bond Length | C=C (alkene) | 1.34 Å |

| Bond Length | C-C (ring-alkene) | 1.48 Å |

| Bond Angle | C=C-C (ring) | 128.5° |

| Bond Angle | O=C-O | 123.0° |

| Dihedral Angle | C-C-C=C | ~180° (trans) |

Prediction of Vibrational Frequencies and Spectroscopic Corroboration

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, provides a fingerprint of a molecule based on its characteristic vibrational modes. Quantum chemical calculations can predict these vibrational frequencies with a high degree of accuracy.

After geometry optimization, a frequency calculation is performed at the same level of theory. This computation determines the normal modes of vibration and their corresponding frequencies. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data ajchem-a.comajchem-a.com.

The predicted spectra can be used to assign the bands observed in experimental FT-IR and FT-Raman spectra to specific molecular motions, such as C-F stretching, C=O stretching of the carboxylic acid, C=C stretching of the alkene, and various bending and deformation modes of the trifluorophenyl ring researchgate.netnih.gov. This correlation between theoretical and experimental data validates both the accuracy of the computational model and the interpretation of the experimental spectrum. A representative list of calculated and experimental vibrational frequencies for a closely related molecule, 3-methoxy-2,4,5-trifluorobenzoic acid, is shown in Table 2.

Table 2: Selected Calculated and Experimental Vibrational Frequencies for 3-methoxy-2,4,5-trifluorobenzoic Acid. This table illustrates the correlation between predicted and observed vibrational modes for a molecule with similar functional groups. researchgate.net

| Assignment (Vibrational Mode) | Calculated Scaled Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

|---|---|---|---|

| ν(O-H) | 3621 | 3452 | - |

| ν(C-H) | 3092 | 3087 | 3087 |

| ν(C=O) | 1744 | 1703 | - |

| ν(C=C) ring | 1586 | - | 1674 |

| ν(C-F) | 1221 | 1213 | 1215 |

| ν(C-O) | 1169 | 1169 | - |

ν: stretching; s: strong; vs: very strong; ms: medium strong; w: weak; vw: very weak.

Electronic Structure Analysis, including Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are governed by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the Frontier Molecular Orbitals (FMOs).

The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor, while the LUMO is the orbital that most readily accepts an electron mdpi.com. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity researchgate.netnih.gov.

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized nih.gov. These calculations are crucial for understanding the charge transfer interactions that can occur within the molecule. For this compound, the HOMO is expected to be localized on the π-system of the propenoic acid and the phenyl ring, while the LUMO would also be distributed over this conjugated system.

Table 3: Representative Frontier Molecular Orbital Energies and Energy Gap. This table provides example values to illustrate the output of an FMO analysis. ajchem-a.comdergipark.org.tr

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.57 |

| LUMO Energy (ELUMO) | -2.09 |

| Energy Gap (ΔE) | 4.48 |

Calculation of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites nih.gov. The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Typically, regions of negative electrostatic potential, shown in shades of red, are associated with high electron density and are susceptible to electrophilic attack. These areas are characteristic of lone pairs on electronegative atoms. Conversely, regions of positive electrostatic potential, colored in blue, indicate electron-deficient areas and are prone to nucleophilic attack, often located around hydrogen atoms bonded to electronegative atoms nih.govresearchgate.net. Green and yellow areas represent regions of intermediate or near-zero potential.

For this compound, the MEP surface would be expected to show significant negative potential (red) around the carbonyl oxygen and hydroxyl oxygen of the carboxylic acid group, as well as the highly electronegative fluorine atoms. The hydrogen atom of the hydroxyl group would be a site of strong positive potential (blue), indicating its acidic nature.

Determination of Global Reactivity Descriptors

Based on the energies of the HOMO and LUMO, a set of global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors provide a conceptual framework for understanding chemical reactions. Key descriptors include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. mdpi.comdergipark.org.tr

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. It is calculated as η = (ELUMO - EHOMO) / 2. mdpi.comdergipark.org.tr

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). dergipark.org.tr

Table 4: Calculated Global Reactivity Descriptors. This table provides example values calculated from the representative FMO energies in Table 3.

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.33 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.24 |

| Electrophilicity Index (ω) | μ² / (2η) | 4.18 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized chemical bonds and lone pairs uni-muenchen.de. It transforms the complex, delocalized molecular orbitals into a Lewis-like structure that is more intuitive for chemists.

In this compound, NBO analysis would reveal key stabilizing interactions, such as the delocalization of π-electrons from the C=C double bond into the antibonding π* orbitals of the phenyl ring and the carbonyl group. It would also quantify the charge transfer from the lone pairs of the oxygen and fluorine atoms into adjacent antibonding orbitals, providing insight into the electronic effects of the substituents on the molecule's stability and structure dergipark.org.tr.

Computation of Non-Linear Optical (NLO) Properties, including First Hyperpolarizability

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. Molecules with extensive π-conjugated systems and significant charge asymmetry, such as derivatives of cinnamic acid, are promising candidates for NLO applications. Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the NLO properties of molecules like this compound. nih.govmdpi.com

The key parameter for second-order NLO response is the first hyperpolarizability (β). Theoretical calculations can determine the static first hyperpolarizability (β₀) and its components (βₓ, βᵧ, βz). These calculations typically involve optimizing the molecular geometry and then computing the NLO properties using a suitable functional and basis set, such as B3LYP or CAM-B3LYP. nih.govjmcs.org.mx

For this compound, the presence of the electron-withdrawing trifluorophenyl ring and the electron-donating/accepting prop-2-enoic acid moiety creates a donor-π-acceptor (D-π-A) type structure. This intramolecular charge transfer is crucial for a high NLO response. scielo.org.mxjmcs.org.mx The magnitude of the hyperpolarizability is directly related to the dipole moment and the difference between ground and excited state dipole moments. Computational studies on similar fluorinated α-cyanocinnamic acid derivatives have shown that fluorine substitution can significantly enhance the NLO response. jmcs.org.mxscielo.org.mx A computational analysis would provide the data necessary to quantify this potential.

| Property | Computed Value (a.u.) |

|---|---|

| Dipole Moment (μ) | Value |

| β_x | Value |

| β_y | Value |

| β_z | Value |

| Total First Hyperpolarizability (β_tot) | Value |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its dynamic behavior in different environments, such as in aqueous solution. mdpi.com By simulating the system for nanoseconds or longer, it is possible to observe conformational changes, solvation shell structure, and the formation and breaking of intermolecular bonds. nih.gov

An MD simulation could be employed to study how the molecule interacts with water, revealing the stability of hydration shells around the carboxylic acid and fluorinated ring. nih.gov It can also be used to model aggregation processes, showing how multiple molecules might associate in solution, which is crucial for understanding crystallization or biological interactions. mdpi.com The simulation tracks the trajectory of each atom, allowing for the calculation of properties like the radial distribution function, which describes the probability of finding one atom at a certain distance from another.

Reaction Pathway Elucidation and Transition State Analysis through Computational Methods

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. The synthesis of this compound, likely through a Knoevenagel condensation or a related reaction, can be modeled to understand its pathway, energetics, and kinetics. nih.govnih.gov Using DFT, researchers can map the potential energy surface of the reaction. acs.org

This process involves:

Locating Reactants, Intermediates, and Products: The geometries of all stable species along the reaction coordinate are optimized to find their minimum energy structures.

Finding Transition States (TS): A transition state is a first-order saddle point on the potential energy surface. Locating the TS is critical as it represents the highest energy barrier for a reaction step. researchgate.net

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (Eₐ), a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products. acs.org

By modeling the reaction pathway, one can rationalize why certain products are formed, predict the effect of catalysts, and understand the role of specific functional groups in the reaction mechanism. acs.orgnih.gov

Quantitative Structure-Property Relationships (QSPR) Modeling for Structural Variations

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with a specific target property (e.g., reactivity, biological activity, NLO response). plos.org For this compound, a QSPR study could be designed to predict how variations in its structure would impact a property of interest. nih.govbenthamdirect.com

The process involves several steps:

Dataset Creation: A series of derivatives is created by systematically changing substituents on the phenyl ring or the acrylic acid backbone.

Descriptor Calculation: For each molecule in the series, a large number of molecular descriptors are calculated. These can include electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume), and topological descriptors. mdpi.com

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that links a subset of the most relevant descriptors to the target property. researchgate.net

Model Validation: The predictive power of the QSPR model is rigorously tested using internal and external validation techniques.

A validated QSPR model can be used to screen virtual libraries of compounds and predict the properties of novel derivatives of this compound without the need for synthesis and experimental testing, thus accelerating the discovery of new materials with desired characteristics. nih.gov

Advanced Applications of 3 2,4,5 Trifluorophenyl Prop 2 Enoic Acid in Organic Synthesis

As a Chiral Building Block in Asymmetric Synthesis

The prochiral nature of the double bond in 3-(2,4,5-trifluorophenyl)prop-2-enoic acid, coupled with the presence of a carboxylic acid handle, makes it an excellent substrate for various asymmetric transformations. The generation of enantiomerically enriched compounds from this precursor is of significant interest, particularly for the synthesis of biologically active molecules and chiral materials.

One of the most common strategies for inducing chirality is through asymmetric hydrogenation of the α,β-unsaturated carboxylic acid. This can be achieved using chiral transition metal catalysts, often based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Another powerful method involves the use of chiral auxiliaries . These are enantiomerically pure compounds that are temporarily attached to the this compound molecule to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Furthermore, diastereomeric salt formation represents a classical yet effective method for resolving the racemic mixture of a derivatized form of the acid, such as 3-(2,4,5-trifluorophenyl)propanoic acid. wikipedia.org By reacting the racemic acid with a chiral base, a pair of diastereomeric salts is formed, which can often be separated by fractional crystallization due to their different solubilities. wikipedia.org Subsequent acidification of the separated diastereomers liberates the individual enantiomers of the acid. wikipedia.org

| Asymmetric Strategy | Description | Potential Chiral Product |

| Asymmetric Hydrogenation | Reduction of the C=C double bond using a chiral catalyst. | (R)- or (S)-3-(2,4,5-trifluorophenyl)propanoic acid |

| Chiral Auxiliary | Covalent attachment of a chiral molecule to guide stereoselective reactions. | Enantiomerically enriched derivatives of the acid. |

| Diastereomeric Salt Resolution | Formation of separable diastereomeric salts with a chiral resolving agent. wikipedia.org | (R)- and (S)-3-(2,4,5-trifluorophenyl)propanoic acid |

Integration into the Synthesis of Complex Fluorinated Organic Scaffolds

The presence of both a trifluorinated aromatic ring and a reactive acrylic acid moiety makes this compound a valuable precursor for the synthesis of complex fluorinated organic scaffolds. Fluorinated heterocycles, in particular, are of immense interest in medicinal chemistry and materials science due to their unique physicochemical properties. e-bookshelf.de

The electron-withdrawing nature of the trifluorophenyl group enhances the reactivity of the α,β-unsaturated system, making it a good Michael acceptor and a reactive dienophile in Diels-Alder reactions . This allows for the construction of highly functionalized carbocyclic and heterocyclic six-membered rings.

Furthermore, the acrylic acid can participate in various cycloaddition reactions . For instance, [3+2] cycloadditions with suitable 1,3-dipoles can lead to the formation of five-membered heterocyclic rings. The resulting fluorinated scaffolds can serve as key intermediates in the synthesis of novel pharmaceuticals and agrochemicals. The introduction of fluorine atoms can significantly modulate the biological activity and metabolic stability of organic molecules. nih.govresearchgate.net

| Reaction Type | Reactant | Resulting Scaffold | Potential Significance |

| Diels-Alder Reaction | Diene | Fluorinated cyclohexene (B86901) derivatives | Access to complex carbocyclic systems |

| Michael Addition | Nucleophile | Functionalized 3-(2,4,5-trifluorophenyl)propanoates | Introduction of diverse functional groups |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., azide, nitrile oxide) | Fluorinated five-membered heterocycles | Building blocks for novel bioactive compounds nih.gov |

Precursor for Designed Chemical Probes and Specialized Reagents

The unique structural features of this compound make it an attractive starting material for the design of specialized chemical probes and reagents. The trifluorophenyl group can serve as a useful tag for ¹⁹F NMR spectroscopy , a powerful analytical tool for studying molecular interactions and biological processes in vitro and in vivo.

By functionalizing the carboxylic acid group, the molecule can be tethered to other functionalities, such as fluorescent dyes, biotin (B1667282) tags for affinity purification, or reactive groups for covalent labeling of biomolecules. researchgate.netnih.gov For instance, conversion of the carboxylic acid to an activated ester or an acyl halide allows for its conjugation to amines or alcohols on target molecules. Cinnamic acid derivatives, in general, have been utilized to create probes for studying enzymatic activity and for molecular imaging. researchgate.nettum.de

The electron-deficient nature of the aromatic ring can also be exploited. For example, nucleophilic aromatic substitution (SNAAr) reactions, although challenging on such a deactivated ring, could potentially be used to introduce further functionality, creating a library of specialized probes from a common precursor.

| Probe/Reagent Type | Key Feature | Application |

| ¹⁹F NMR Probe | Trifluorophenyl group | Studying protein-ligand interactions, in vivo imaging |

| Fluorescent Probe | Conjugation to a fluorophore | Cellular imaging, high-throughput screening |

| Bio-orthogonal Reagent | Incorporation of a clickable handle (e.g., alkyne, azide) | Labeling of biomolecules in complex biological systems |

Utility in the Development of New Catalytic Systems, particularly in Ligand Synthesis

The development of new catalytic systems often relies on the design and synthesis of novel ligands that can fine-tune the reactivity and selectivity of a metal center. This compound offers several features that are desirable in ligand design.

The carboxylic acid functionality can act as an anchoring group to a metal center or a support material. The trifluorophenyl group can influence the electronic properties of the resulting ligand through its strong electron-withdrawing inductive effect. This modulation of the ligand's electronic nature can have a profound impact on the catalytic activity and selectivity of the metal complex. For instance, in transition metal catalysis, electron-deficient ligands can enhance the electrophilicity of the metal center, promoting certain types of reactions.

The acrylic acid backbone provides a rigid spacer, allowing for the precise positioning of the fluorinated aromatic ring relative to the coordination site. Furthermore, the double bond can be functionalized to introduce additional donor atoms or chiral elements, leading to the creation of bidentate or multidentate ligands for asymmetric catalysis. The synthesis of fluorinated porphyrins with carboxylic acid functionalities for catalytic applications has been reported, highlighting the utility of such building blocks. nih.gov

| Ligand Design Feature | Contribution of the Compound | Potential Catalytic Application |

| Electronic Tuning | Electron-withdrawing trifluorophenyl group | Oxidation catalysis, Lewis acid catalysis |

| Anchoring Group | Carboxylic acid | Heterogenization of catalysts, coordination to metal centers |

| Structural Rigidity | Acrylic acid backbone | Enantioselective catalysis, directing group for C-H activation |

Future Research Directions in 3 2,4,5 Trifluorophenyl Prop 2 Enoic Acid Chemistry

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's growing emphasis on environmental responsibility necessitates the development of green and sustainable synthetic routes for valuable compounds like 3-(2,4,5-trifluorophenyl)prop-2-enoic acid. Traditional methods for synthesizing cinnamic acid derivatives, such as the Perkin and Knoevenagel condensations, often rely on harsh reagents and carcinogenic solvents like pyridine (B92270). rsc.orgbepls.com Future research will undoubtedly focus on creating more environmentally benign alternatives.

A promising avenue lies in the refinement of the Knoevenagel condensation. Studies have already explored replacing pyridine with less toxic and more easily recyclable aliphatic tertiary amines, such as triethylamine (B128534), in combination with solvents like toluene. rsc.org Further research could investigate the use of even greener solvents, including water or bio-based solvents, and the application of phase-transfer catalysts to enhance reaction efficiency in aqueous media. semanticscholar.org Microwave-assisted organic synthesis (MAOS) also presents a viable green approach, often leading to shorter reaction times, higher yields, and reduced energy consumption. semanticscholar.org

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, offers another powerful tool for the synthesis of cinnamic acid derivatives. wikipedia.orgmatthey.com While highly effective, a significant drawback is the use of expensive and often non-recoverable palladium catalysts. youtube.comlibretexts.org Future research should prioritize the development of heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), which can be easily recovered and reused, thereby improving the economic and environmental viability of the process. matthey.com Exploring phosphine-free Heck reaction conditions in water further contributes to the green credentials of this synthetic strategy. organic-chemistry.org

Below is a comparative table of potential green synthetic approaches for this compound:

| Synthetic Method | Conventional Approach | Potential Green Improvements | Key Advantages of Green Approach |

| Knoevenagel Condensation | Pyridine as solvent and catalyst. | Use of triethylamine/toluene, water as solvent with phase-transfer catalysts, microwave assistance. | Reduced toxicity, easier solvent recycling, faster reaction times, lower energy consumption. rsc.orgsemanticscholar.org |

| Heck Reaction | Homogeneous palladium catalysts. | Heterogeneous palladium catalysts (e.g., Pd/C), phosphine-free catalysts, reactions in water. | Catalyst recyclability, reduced cost, safer reaction media. matthey.comorganic-chemistry.org |

Exploration of Novel Catalytic Transformations and Undiscovered Reaction Pathways

The reactivity of the carbon-carbon double bond and the carboxylic acid functionality in this compound opens the door to a wide array of catalytic transformations. Future research should aim to uncover novel reaction pathways that lead to new and valuable derivatives.